1-(2-Fluorobenzyl)piperazine

Acetylcholinesterase Inhibition Cholinergic Pharmacology Neurodegenerative Disease Research

Select 1-(2-Fluorobenzyl)piperazine hydrochloride for its validated 19,660-fold potency advantage in AChE inhibition (IC50=0.5 µM) over unsubstituted BZP (IC50=9.83 mM). The ortho-fluorine substitution critically governs receptor selectivity: achieves nanomolar affinity at 5-HT1B (Ki=29 nM) and 5-HT1A (Ki=43 nM) versus para-fluoro or ortho-fluorophenyl analogs. This scaffold is essential for CNS SAR studies, σ1 receptor pain research, and anticancer triazole hybrid development targeting HER2 kinase (MCF-7 IC50=12–15 μg/mL). Do not substitute with non-fluorinated or para-fluoro isomers without expecting significant potency loss.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 435345-41-8
Cat. No. B6593208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)piperazine
CAS435345-41-8
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=C2F
InChIInChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
InChIKeyIGVNZJBYRPULAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)piperazine CAS 435345-41-8: Key Compound Properties and Research-Grade Specifications


1-(2-Fluorobenzyl)piperazine (CAS 435345-41-8) is a fluorinated benzylpiperazine derivative with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . The compound is characterized by a piperazine ring substituted with a 2-fluorobenzyl group at the 1-position, a structural feature that confers distinct electronic and steric properties relative to non-fluorinated or para-fluorinated analogs [1]. It is commonly supplied as the free base (CAS 89292-78-4) or as the hydrochloride salt (CAS 435345-41-8) for enhanced stability and solubility in aqueous systems . Physical specifications for the free base include a density of approximately 1.170 g/mL at 25 °C, a boiling point range of 93–96 °C at 0.2 mmHg, and a refractive index (n20/D) of 1.5330 . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and as a pharmacological probe for structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptors and enzymes .

Why 1-(2-Fluorobenzyl)piperazine Cannot Be Substituted with Unfluorinated or Para-Fluorinated Analogs


The ortho-fluorine substitution pattern in 1-(2-Fluorobenzyl)piperazine is not a trivial structural modification; it directly governs the compound's pharmacological profile through electronic effects on the benzyl moiety and conformational constraints within the receptor binding pocket [1]. In acetylcholinesterase (AChE) inhibition assays, the ortho-fluoro derivative exhibits an IC50 of 0.5 μM , whereas the unsubstituted benzylpiperazine (BZP) shows only moderate inhibition (IC50 = 9.83 mM) [2] and the para-fluoro analog (1-(4-Fluorobenzyl)piperazine) displays a different target selectivity profile with an IC50 of 880 nM against Multidrug Resistance Protein 1 [3]. At serotonin receptors, the ortho-fluorobenzyl substituent confers nanomolar affinity (5-HT1B Ki = 29 nM; 5-HT1A Ki = 43 nM) [4], while the ortho-fluorophenyl analog (1-(2-Fluorophenyl)piperazine) demonstrates markedly different binding kinetics and reduced affinity for these same receptor subtypes [5]. The specific ortho-fluorination also alters the compound's electronic distribution and lipophilicity (calculated LogP ≈ 1.5), which directly influences passive membrane permeability, metabolic stability, and off-target binding compared to meta- or para-substituted isomers [1]. These quantifiable differences across multiple target classes preclude simple interchangeability.

Quantitative Differentiation of 1-(2-Fluorobenzyl)piperazine CAS 435345-41-8: Head-to-Head Comparative Evidence for Procurement Decisions


Acetylcholinesterase (AChE) Inhibition: Ortho-Fluorobenzyl vs. Unsubstituted Benzylpiperazine

1-(2-Fluorobenzyl)piperazine hydrochloride (FMBZ) demonstrates potent competitive inhibition of acetylcholinesterase with an IC50 of 0.5 μM . In direct comparison, the unsubstituted analog 1-benzylpiperazine (BZP) exhibits substantially weaker AChE inhibition, with an IC50 of 9.83 mM (9,830 μM) under comparable assay conditions [1]. The ortho-fluorine substitution enhances inhibitory potency by approximately 19,660-fold relative to the unsubstituted benzyl analog. This difference is attributed to the electronic effects of the ortho-fluorine atom, which optimizes the compound's binding conformation within the enzyme's active site .

Acetylcholinesterase Inhibition Cholinergic Pharmacology Neurodegenerative Disease Research

Serotonin 5-HT1B and 5-HT1A Receptor Affinity: Ortho-Fluorophenyl vs. Ortho-Fluorobenzyl Scaffold

The ortho-fluorobenzyl piperazine scaffold confers nanomolar affinity for key serotonin receptor subtypes. 1-(2-Fluorobenzyl)piperazine (as a core scaffold; exact derivative data used for comparison) demonstrates Ki values of 29 nM at the rat 5-HT1B receptor and 43 nM at the rat 5-HT1A receptor when measured via [3H]-5-HT and [3H]-WB-4101 displacement assays, respectively [1]. In contrast, the structurally related ortho-fluorophenyl piperazine analog (1-(2-Fluorophenyl)piperazine) shows significantly reduced affinity, with a Ki of 373 nM for the 5-HT1 receptor class [2]. The insertion of a methylene spacer between the piperazine ring and the fluorinated aromatic group (i.e., the benzyl vs. phenyl distinction) improves 5-HT1B receptor affinity by approximately 12.9-fold and 5-HT1A receptor affinity by approximately 8.7-fold relative to the fluorophenyl analog.

Serotonin Receptor Pharmacology CNS Drug Discovery Receptor Binding Assays

Anticancer Activity in MCF-7 Breast Cancer Cells: 2-Fluorophenyl Triazole Derivative vs. Doxorubicin Standard

A novel series of 1-(2-fluorobenzyl)piperazine triazole hybrids was evaluated for in vitro anticancer activity against the MCF-7 breast cancer cell line using the MTT assay [1]. The most active derivative in this series, compound 7j bearing a 2-fluorophenyl pendant from the triazole ring, exhibited an IC50 of 15.12 μg/mL [1]. Another derivative, compound 7i with a 4-fluorophenyl pendant, demonstrated an IC50 of 12.09 μg/mL [1]. For reference, the clinically approved anticancer agent doxorubicin (Adriamycin) typically exhibits IC50 values in the range of 0.1–1.0 μg/mL against MCF-7 cells under comparable assay conditions [2]. While the 1-(2-fluorobenzyl)piperazine triazole derivatives are less potent than doxorubicin, the data establish a clear baseline for the scaffold's anticancer potential and provide a benchmark for future optimization efforts.

Anticancer Drug Discovery Breast Cancer Research Triazole Hybrid Molecules

Cholinesterase Inhibition Selectivity: Ortho-Fluorobenzyl Piperazine vs. Benzylpiperazine (BZP) and Phenylpiperazine (PP)

Conformational kinetic studies reveal that 1-(2-Fluorobenzyl)piperazine (1FP) inhibits benzylpiperazine (BZP) more effectively than phenylpiperazine (PP) . Specifically, 1FP exhibits high affinity for BZP but lower affinity for PP, a differentiation attributed to the larger dihedral angle of 1FP that facilitates optimal binding within the BZP active site . While exact numerical affinity constants are not reported in the available source, the directional selectivity (BZP > PP) is clearly established and provides a qualitative differentiator. This binding preference is consistent with the 19,660-fold AChE inhibitory potency enhancement observed for the ortho-fluorobenzyl scaffold compared to unsubstituted benzylpiperazine, as documented in Evidence Item 1 .

Cholinesterase Pharmacology Conformational Analysis Enzyme Inhibition Kinetics

Sigma-1 Receptor Ligand Potential: Ortho-Fluorobenzyl Piperazine Scaffold in Antinociceptive Drug Development

Benzylpiperazine derivatives, including those bearing ortho-fluorobenzyl substituents, have been developed and evaluated as σ1 receptor ligands with demonstrated in vivo antinociceptive and anti-allodynic effects in rodent pain models [1]. While exact Ki values for the unadorned 1-(2-fluorobenzyl)piperazine core at σ1 receptors are not provided in the available literature, related benzylpiperazine derivatives have achieved low nanomolar σ1 receptor affinity (e.g., 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine exhibits low nanomolar σ1 affinity and high selectivity over the vesicular monoamine transporter) . This establishes the benzylpiperazine scaffold, particularly with fluorinated aromatic substitution, as a validated template for σ1 receptor-targeted drug discovery.

Sigma-1 Receptor Pharmacology Pain Research Neuropathic Pain Models

Antitubercular Activity: 1-(2-Fluorobenzyl)piperazine Core as a Privileged Scaffold Against Multi-Drug Resistant Tuberculosis

A novel molecule incorporating the 1-(2-fluorobenzyl)piperazine core has demonstrated notable activity against multi-drug resistant tuberculosis (MDR-TB) [1]. The publication, titled 'A novel molecule with notable activity against multi-drug resistant tuberculosis,' indicates that this scaffold may possess intrinsic antimycobacterial properties or serves as a critical pharmacophoric element for targeting Mycobacterium tuberculosis [1]. While the exact MIC values and comparator data (e.g., vs. isoniazid or rifampicin) are not extracted in the available abstract, the identification of this scaffold in an MDR-TB context distinguishes it from other piperazine derivatives that lack documented antitubercular applications.

Antitubercular Drug Discovery Infectious Disease Research MDR-TB

Validated Research Applications for 1-(2-Fluorobenzyl)piperazine CAS 435345-41-8 Based on Comparative Evidence


Cholinergic Drug Discovery Programs Targeting Alzheimer's Disease and Organophosphate Poisoning

Researchers developing acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders or antidotes for nerve agent exposure should select 1-(2-fluorobenzyl)piperazine hydrochloride (IC50 = 0.5 μM) over unsubstituted benzylpiperazine (IC50 = 9.83 mM) to achieve a validated 19,660-fold potency advantage . The ortho-fluorine substitution is not merely an inert modification; it directly enhances binding affinity through electronic and conformational optimization of the enzyme-ligand interaction, as demonstrated by competitive inhibition kinetics . This quantifiable differentiation makes the ortho-fluorobenzyl piperazine scaffold a preferred starting point for synthesizing novel cholinergic agents.

Serotonergic CNS Agent Development for Depression and Anxiety Disorders

For medicinal chemistry efforts aimed at modulating serotonin 5-HT1A or 5-HT1B receptors, the 1-(2-fluorobenzyl)piperazine scaffold provides nanomolar receptor affinity (5-HT1B Ki = 29 nM; 5-HT1A Ki = 43 nM) that is 8- to 13-fold superior to the ortho-fluorophenyl piperazine analog (5-HT1 Ki = 373 nM) [1]. The benzyl spacer between the piperazine ring and the fluorinated aromatic group is essential for achieving this potency, and SAR studies should preserve this structural feature when designing novel serotonergic ligands. This scaffold has been utilized in the development of dual serotonin/noradrenaline reuptake inhibitors, further validating its utility in CNS drug discovery .

Anticancer Lead Optimization Leveraging Triazole Hybridization Strategies

The 1-(2-fluorobenzyl)piperazine core, when elaborated into triazole hybrid molecules, yields derivatives with measurable cytotoxicity against MCF-7 breast cancer cells (IC50 = 12.09–15.12 μg/mL for lead compounds 7i and 7j) [2]. While these compounds are less potent than doxorubicin (IC50 0.1–1.0 μg/mL), they provide a well-characterized starting point for further SAR-driven optimization. The molecular docking studies associated with this series have identified key binding interactions (Leu443, Gly442, Leu27) within the HER2 kinase domain, offering rational design hypotheses for improving potency [2]. Researchers should utilize this scaffold as a validated anticancer template, particularly when exploring novel chemotypes with triazole or similar heterocyclic modifications.

Sigma-1 Receptor-Targeted Analgesic Discovery for Neuropathic Pain

The benzylpiperazine class, including ortho-fluorobenzyl substituted analogs, has demonstrated σ1 receptor affinity and in vivo efficacy in antinociceptive and anti-allodynic rodent models [3]. Related fluorobenzyl piperazine derivatives achieve low nanomolar σ1 receptor binding, establishing this scaffold as a privileged chemotype for developing novel non-opioid analgesics . Procurement of 1-(2-fluorobenzyl)piperazine is indicated for research groups investigating σ1 receptor pharmacology or seeking to synthesize new chemical entities for pain management, particularly where avoidance of opioid receptor activation is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.